molecular formula C19H18F3N3O B2920261 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034526-33-3

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2920261
CAS RN: 2034526-33-3
M. Wt: 361.368
InChI Key: MSMUAUHTXRZCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N3O and its molecular weight is 361.368. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that derivatives similar to (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone have been synthesized and investigated for their antimicrobial and antitubercular activities. For instance, a study synthesized new pyrimidine-azetidinone analogues that exhibited significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Metal-Mediated Synthesis

Another area of research involves metal-mediated synthesis using azetidinones, which are structurally related to the compound . Studies have explored the preparation of complexes with transition metals, demonstrating the versatility of azetidinones in synthesizing compounds with potential catalytic or pharmaceutical applications (Casarrubios et al., 2014).

Photocyclization and Synthetic Applications

Research has also delved into the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives, leading to the formation of isoquinolines and 1-azetines. Such studies contribute to the understanding of how substituents like the trifluoromethyl group influence cyclization pathways, providing insights into novel synthetic routes for complex heterocyclic compounds (Sakurai et al., 2003).

C-H Functionalization in Organic Synthesis

The C-H functionalization of cyclic amines, including tetrahydroisoquinoline, is a noteworthy application. This process involves redox-annulations with α,β-unsaturated carbonyl compounds, offering a method for synthesizing ring-fused pyrrolines and pyrroles, which are significant in medicinal chemistry (Kang et al., 2015).

Discovery of Novel Alkaloids

Additionally, the isolation of new benzylisoquinoline alkaloids from natural sources, such as Beilschmiedia brevipes, underscores the importance of isoquinoline derivatives in discovering new bioactive compounds with potential therapeutic applications (Pudjiastuti et al., 2010).

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c20-19(21,22)17-6-5-14(9-23-17)18(26)25-11-16(12-25)24-8-7-13-3-1-2-4-15(13)10-24/h1-6,9,16H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMUAUHTXRZCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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